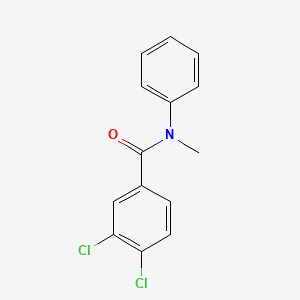
3,4-dichloro-N-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-methyl-N-phenylbenzamide: is an organic compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15 g/mol . It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3rd and 4th positions on the benzene ring, a methyl group attached to the nitrogen atom, and a phenyl group attached to the amide nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,4-dichloro-N-methyl-N-phenylbenzamide typically begins with 3,4-dichlorobenzoyl chloride and N-methylaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study reaction mechanisms and kinetics.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes in biochemical pathways.
Protein Binding: Studied for its binding affinity to various proteins and receptors.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating certain diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Mechanistic Insights:
Comparison with Similar Compounds
3,5-Dichloro-N-methyl-N-phenylbenzamide: Similar structure but with chlorine atoms at the 3rd and 5th positions.
3,4-Dichloro-N-phenylbenzamide: Lacks the methyl group on the nitrogen atom.
3,4-Dichloro-N-methylbenzamide: Lacks the phenyl group on the nitrogen atom.
Uniqueness:
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
3,4-dichloro-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(16)9-10/h2-9H,1H3 |
InChI Key |
OIGVMXFGWQJRSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11179759.png)
![7,7-dimethyl-10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11179770.png)
![Methyl 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B11179790.png)
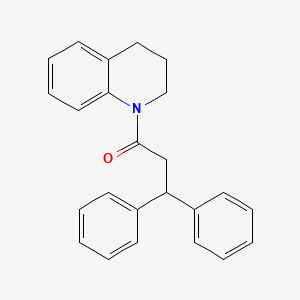
![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11179805.png)
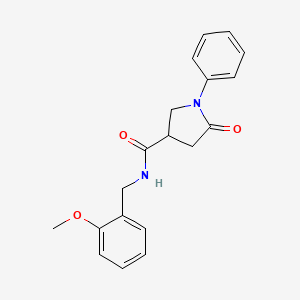
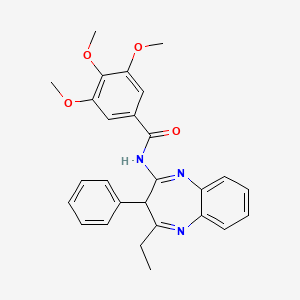

![3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide](/img/structure/B11179826.png)
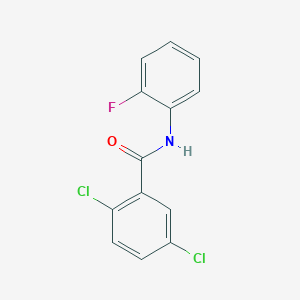
![2-(2-hydroxyethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11179835.png)
![N-{4-[(4-hydroxybutyl)sulfamoyl]phenyl}acetamide](/img/structure/B11179845.png)
![3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11179852.png)
![4-(dimethylamino)-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11179858.png)
